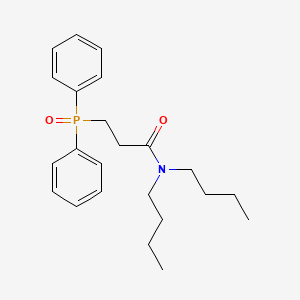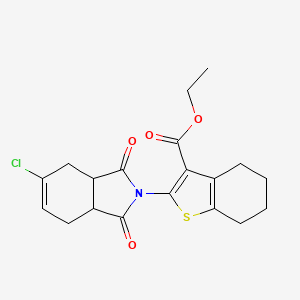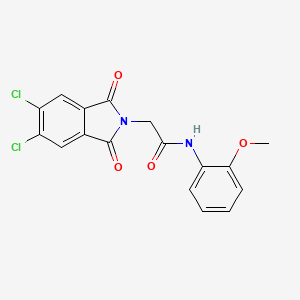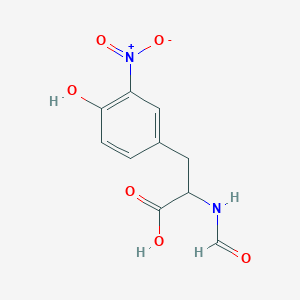![molecular formula C21H17BrN2O2 B5140740 N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to have promising effects in various studies.
Mecanismo De Acción
The exact mechanism of action of N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide can have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide is its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for further research. However, its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
List of
Direcciones Futuras
1. Further studies to understand the mechanism of action of N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide.
2. Exploration of its potential as an anti-viral agent.
3. Investigation of its potential as a treatment for autoimmune diseases.
4. Optimization of its use as a chemotherapeutic agent.
5. Development of new synthesis methods to improve its yield and purity.
6. Investigation of its potential as a treatment for neurodegenerative diseases.
7. Study of its effect on the gut microbiome and its potential as a treatment for gastrointestinal disorders.
8. Exploration of its potential as a treatment for metabolic disorders such as diabetes and obesity.
9. Investigation of its effect on the immune system and its potential as an immunomodulatory agent.
10. Study of its potential as a treatment for inflammatory bowel disease.
Métodos De Síntesis
The synthesis of N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide involves several steps. The starting material is 2-bromo-4-nitroaniline, which is then reacted with phenylacetic acid to form the corresponding amide. This intermediate is then reacted with benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that it can inhibit the growth of certain cancer cells and has potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-18-14-17(23-20(25)13-15-7-3-1-4-8-15)11-12-19(18)24-21(26)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSCFZMDXUUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5842898 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)
![[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5140676.png)
![1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)
![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)



![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)

